![molecular formula C20H16O5 B14411074 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one CAS No. 83375-26-2](/img/structure/B14411074.png)
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C19H14O5. It belongs to the class of benzo[b]xanthenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be achieved through several routes. One common method involves the formation of 1,2,4,5,8-pentamethoxynaphthalene, followed by its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid. The derived orsellinylnaphthalene is then converted into 2,3-dihydro-5,8-dihydroxy-6,6′-dimethoxy-4′-methylnaphthalene-2-spiro2′-2′H-benzofuran-1,3′,4-trione, which undergoes pyrolysis to yield the desired product .
Analyse Des Réactions Chimiques
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects. Additionally, it has applications in the industry as a dye and in the development of new materials .
Mécanisme D'action
The mechanism of action of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be compared with other similar compounds such as bikaverin (6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione). While both compounds share a similar core structure, they differ in their substitution patterns and biological activities. The unique structural features of this compound contribute to its distinct properties and applications .
Propriétés
Numéro CAS |
83375-26-2 |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
11-hydroxy-3,10-dimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-12(23-2)9-15-16(10)19(21)18-14(25-15)8-11-5-4-6-13(24-3)17(11)20(18)22/h4-9,22H,1-3H3 |
Clé InChI |
IWXYZVRWVPFWHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C4C=CC=C(C4=C3O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


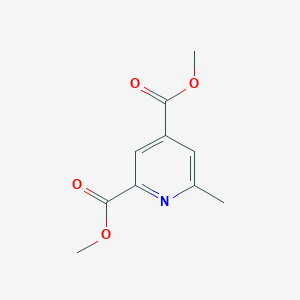
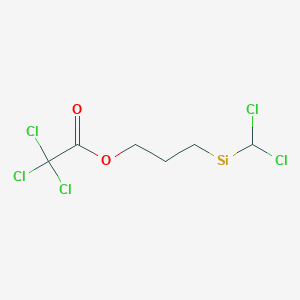

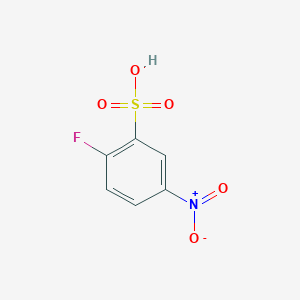
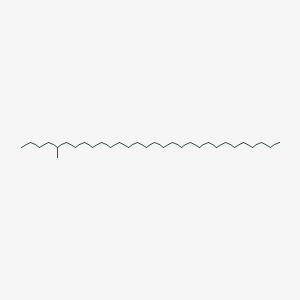
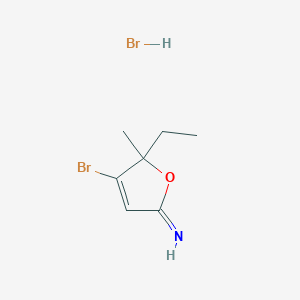

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
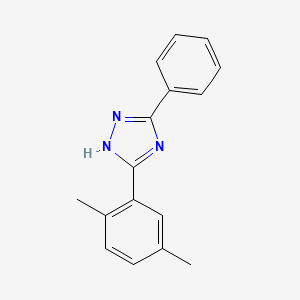
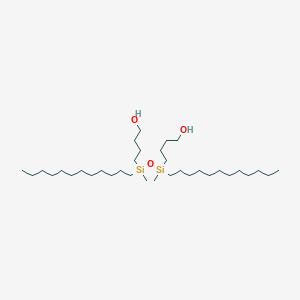
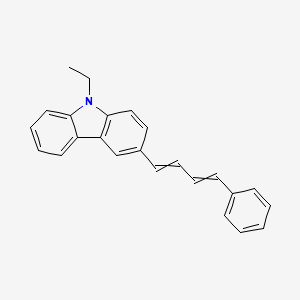
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
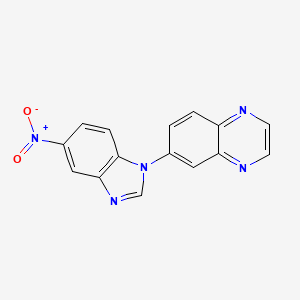
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
